4,4-Dimethyl-piperidin-3-one
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Overview
Description
4,4-Dimethyl-piperidin-3-one is a heterocyclic organic compound that belongs to the piperidine family. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound features a six-membered ring with a nitrogen atom and a ketone functional group at the third position, along with two methyl groups at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Dimethyl-piperidin-3-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the hydrogenation of pyridine derivatives using palladium or rhodium catalysts can lead to the formation of piperidine derivatives . Another method involves the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The process may also include steps for the removal of impurities and by-products to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 4,4-Dimethyl-piperidin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The nitrogen atom in the piperidine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4,4-Dimethyl-piperidin-3-one has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities, including its role as an intermediate in the synthesis of biologically active molecules.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-piperidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Piperidine: A simpler analog without the ketone and methyl groups.
Piperidin-4-one: Similar structure but lacks the methyl groups at the fourth position.
4,4-Dimethyl-piperidine: Lacks the ketone group at the third position.
Uniqueness: 4,4-Dimethyl-piperidin-3-one is unique due to the presence of both the ketone functional group and the two methyl groups, which confer specific chemical and biological properties. These structural features make it a valuable intermediate in the synthesis of more complex molecules and contribute to its potential biological activities.
Properties
IUPAC Name |
4,4-dimethylpiperidin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-7(2)3-4-8-5-6(7)9/h8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGVNTMAXVCHSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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